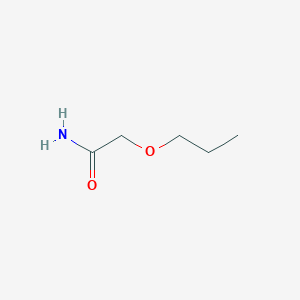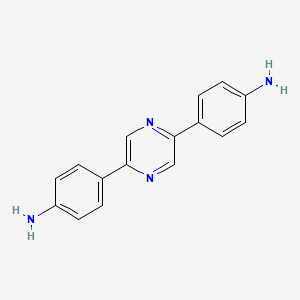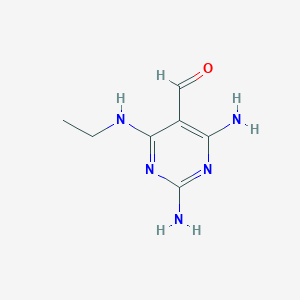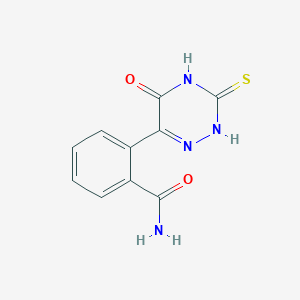
3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which is further connected to a propionate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate typically involves the esterification of 3-(3-Methoxyphenyl)-1-methylpyrrolidine with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets. The propionate ester group can influence the compound’s pharmacokinetic properties, such as absorption and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
- 3-(3-Methoxyphenyl)piperazine
Uniqueness
3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.
Propiedades
Número CAS |
64623-36-5 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
[3-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C15H21NO3/c1-4-14(17)19-15(8-9-16(2)11-15)12-6-5-7-13(10-12)18-3/h5-7,10H,4,8-9,11H2,1-3H3 |
Clave InChI |
UTMPJCHLKKSULO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(CCN(C1)C)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920629.png)



![3-Carboxy-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B12920644.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one](/img/structure/B12920658.png)
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidine-6-thione](/img/structure/B12920663.png)
![4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920665.png)


![2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B12920674.png)

